molecular formula C16H19N3O3 B5681303 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine CAS No. 5882-37-1

1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B5681303
CAS No.: 5882-37-1
M. Wt: 301.34 g/mol
InChI Key: IBMIEFGZLDSKLM-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Preparation of 1-(furan-2-ylmethyl)piperazine: This can be achieved by reacting furan-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.

    N-alkylation: The resulting 1-(furan-2-ylmethyl)piperazine is then subjected to N-alkylation with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 1-(furan-2-ylmethyl)-4-(3-aminobenzyl)piperazine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and enzyme activity.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The furan and nitrobenzyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring provides a flexible scaffold that can adopt various conformations to fit into the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-4-benzylpiperazine: Lacks the nitro group, which may affect its reactivity and binding properties.

    1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and biological activity.

Uniqueness

1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positioning may also affect its interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-19(21)15-4-1-3-14(11-15)12-17-6-8-18(9-7-17)13-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIEFGZLDSKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974334
Record name 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5882-37-1
Record name 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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